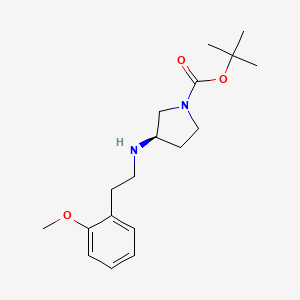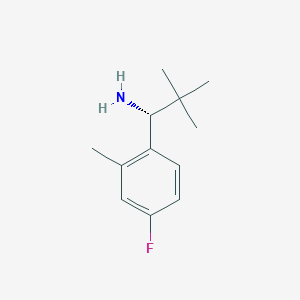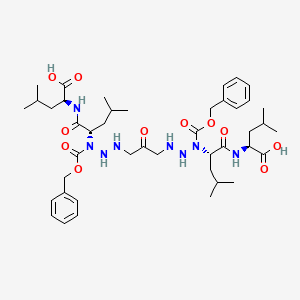
1,3-Bis-(Z-Leu-Leu)-diaminoacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves the coupling of benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu) with diaminoacetone. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis-(Z-Leu-Leu)-diaminoacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1,3-Bis-(Z-Leu-Leu)-diaminoacetone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Serves as an inhibitor for signal peptide peptidase, making it useful in studying protein processing and signaling pathways.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves its role as an inhibitor for signal peptide peptidase. The compound binds to the active site of the enzyme, preventing it from cleaving signal peptides. This inhibition disrupts the normal processing and maturation of proteins, affecting various cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis-(Z-Leu-Leu)-diaminoethane: Similar structure but with an ethane backbone instead of acetone.
1,3-Bis-(Z-Leu-Leu)-diaminoethanol: Contains an ethanol backbone.
1,3-Bis-(Z-Leu-Leu)-diaminoacetic acid: Features an acetic acid backbone.
Uniqueness
1,3-Bis-(Z-Leu-Leu)-diaminoacetone is unique due to its specific inhibitory action on signal peptide peptidase. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C43H66N8O11 |
|---|---|
Molekulargewicht |
871.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[3-[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]-phenylmethoxycarbonylamino]hydrazinyl]-2-oxopropyl]hydrazinyl]-phenylmethoxycarbonylamino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H66N8O11/c1-27(2)19-34(40(55)56)46-38(53)36(21-29(5)6)50(42(59)61-25-31-15-11-9-12-16-31)48-44-23-33(52)24-45-49-51(43(60)62-26-32-17-13-10-14-18-32)37(22-30(7)8)39(54)47-35(41(57)58)20-28(3)4/h9-18,27-30,34-37,44-45,48-49H,19-26H2,1-8H3,(H,46,53)(H,47,54)(H,55,56)(H,57,58)/t34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
DSAQIPNHPXOMGS-BQYLNSIHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN(C(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)


![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

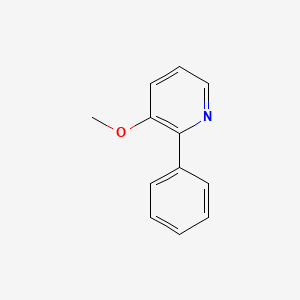
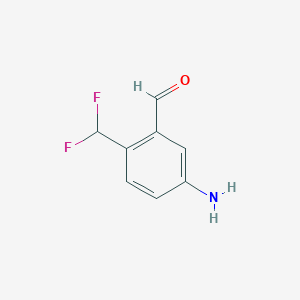
![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)
